1-Cyclohexyl-3-ethoxy-2-butanone
Description
1-Cyclohexyl-3-ethoxy-2-butanone is a ketone derivative with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.3 g/mol . Its structure features a cyclohexyl group attached to the second carbon of a butanone backbone, along with an ethoxy substituent at the third carbon (Figure 1).
The compound’s Smiles notation (CCOC(C)C(=O)CC1CCCCC1) highlights the ethoxy group’s placement adjacent to the ketone, which may enhance lipophilicity compared to simpler cyclohexyl ketones .
Properties
CAS No. |
74897-69-1 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-cyclohexyl-3-ethoxybutan-2-one |
InChI |
InChI=1S/C12H22O2/c1-3-14-10(2)12(13)9-11-7-5-4-6-8-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
OSUQBOYBODOLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C(=O)CC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-ethoxy-2-butanone can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethyl magnesium bromide, followed by oxidation to form the desired ketone. Another method includes the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base, such as sodium hydride, followed by oxidation.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-ethoxy-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Cyclohexyl-3-ethoxy-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-ethoxy-2-butanone involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of specific products. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural differences between 1-Cyclohexyl-3-ethoxy-2-butanone and related compounds:
| Compound Name | Molecular Formula | Functional Groups | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₂H₂₂O₂ | Ketone, ethoxy, cyclohexyl | 198.3 | Ethoxy adjacent to ketone; cyclohexyl at C2 |
| 1-Cyclohexyl-2-butanone | C₁₀H₁₈O | Ketone, cyclohexyl | 154.25 | Cyclohexyl at C1; no ethoxy substituent |
| 1-Cyclohexyl-3,3-dimethylbutan-2-one | C₁₁H₂₀O | Ketone, cyclohexyl, dimethyl | 168.28 | Two methyl groups at C3; no ethoxy |
| (1-Ethoxy-3-methylcyclohexyl)methanamine | C₁₀H₂₁NO | Amine, ethoxy, methyl, cyclohexyl | 171.28 | Ethoxy on cyclohexyl; amine functionality |
| Cyclohexylbutanoic acid | C₁₀H₁₈O₂ | Carboxylic acid, cyclohexyl | 170.25 | Oxidized form (acid) instead of ketone |
Key Observations :
- Ethoxy vs.
- Ketone vs. Amine Functionality : Unlike (1-Ethoxy-3-methylcyclohexyl)methanamine , the target compound’s ketone group reduces basicity but enhances electrophilicity, favoring nucleophilic addition reactions .
- Cyclohexyl Positioning: The cyclohexyl group at C2 (vs. C1 in 1-Cyclohexyl-2-butanone) introduces steric hindrance near the ketone, which may slow reactions requiring planar transition states .
Critical Insights :
- Lipophilicity Trends: The ethoxy group in the target compound likely increases LogP compared to cyclohexylbutanoic acid, enhancing membrane permeability . This aligns with ’s findings that lipophilic compounds (e.g., nitrosoureas) show improved activity in crossing biological barriers.
- Reactivity: The absence of electron-withdrawing groups near the ketone in this compound may reduce its electrophilicity compared to 1-Cyclohexyl-2-butanone, which lacks steric hindrance at C3 .
- Biological Activity: While direct data is sparse, structurally similar compounds like cyclohexylbutanoic acid exhibit anti-inflammatory effects, suggesting the target compound’s ethoxy group could modulate similar pathways .
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